molecular formula C20H18ClN3O2 B12171986 3-(3-chlorophenyl)-7-(piperidin-1-ylcarbonyl)quinazolin-4(3H)-one

3-(3-chlorophenyl)-7-(piperidin-1-ylcarbonyl)quinazolin-4(3H)-one

Cat. No.: B12171986
M. Wt: 367.8 g/mol
InChI Key: OHVXCEDVAXMXOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-chlorophenyl)-7-(piperidin-1-ylcarbonyl)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-7-(piperidin-1-ylcarbonyl)quinazolin-4(3H)-one typically involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or other suitable reagents.

    Introduction of the 3-Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the quinazolinone core with a 3-chlorophenyl group, often using a halogenation reaction.

    Attachment of the Piperidin-1-ylcarbonyl Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinyl group, leading to the formation of N-oxides.

    Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: May be used in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-7-(piperidin-1-ylcarbonyl)quinazolin-4(3H)-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, if it has anticancer activity, it might inhibit specific enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-chlorophenyl)-2-(piperidin-1-ylcarbonyl)quinazolin-4(3H)-one
  • 3-(4-chlorophenyl)-7-(piperidin-1-ylcarbonyl)quinazolin-4(3H)-one
  • 3-(3-chlorophenyl)-7-(morpholin-1-ylcarbonyl)quinazolin-4(3H)-one

Uniqueness

The uniqueness of 3-(3-chlorophenyl)-7-(piperidin-1-ylcarbonyl)quinazolin-4(3H)-one lies in its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C20H18ClN3O2

Molecular Weight

367.8 g/mol

IUPAC Name

3-(3-chlorophenyl)-7-(piperidine-1-carbonyl)quinazolin-4-one

InChI

InChI=1S/C20H18ClN3O2/c21-15-5-4-6-16(12-15)24-13-22-18-11-14(7-8-17(18)20(24)26)19(25)23-9-2-1-3-10-23/h4-8,11-13H,1-3,9-10H2

InChI Key

OHVXCEDVAXMXOD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=CC(=CC=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.